molecular formula C20H21N3O4S B5828818 1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B5828818
M. Wt: 399.5 g/mol
InChI Key: HDUDSEAMQJMNAD-UHFFFAOYSA-N
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Description

1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, a methoxyphenyl group, and a piperazine moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone typically involves multicomponent reactions. One common method includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This approach is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.

Chemical Reactions Analysis

1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone can be compared with other indole derivatives such as:

  • 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
  • 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the piperazine moiety and the methoxyphenyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

1H-indol-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-15-6-8-16(9-7-15)28(25,26)23-12-10-22(11-13-23)20(24)18-14-21-19-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUDSEAMQJMNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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